6,7-diphenyl-1H-pteridine-2,4-dione
Overview
Description
6,7-Diphenyl-1H-pteridine-2,4-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings
Preparation Methods
The synthesis of 6,7-diphenyl-1H-pteridine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of phenyl groups at the 6 and 7 positions. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the pteridine ring system. Industrial production methods may employ catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
6,7-Diphenyl-1H-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in many organic synthesis pathways.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives, which have different chemical and biological properties.
Major products formed from these reactions include various substituted pteridines, which can be further functionalized for specific applications.
Scientific Research Applications
6,7-Diphenyl-1H-pteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in biological systems, particularly in the context of enzyme cofactors and pigments.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of optoelectronic materials, such as organic photovoltaic cells and light-emitting diodes
Mechanism of Action
The mechanism of action of 6,7-diphenyl-1H-pteridine-2,4-dione involves its interaction with various molecular targets. In biological systems, it can act as a redox cofactor, participating in electron transfer reactions. The compound’s phenyl groups enhance its ability to interact with hydrophobic regions of proteins and membranes, influencing its biological activity .
Comparison with Similar Compounds
6,7-Diphenyl-1H-pteridine-2,4-dione can be compared with other pteridine derivatives, such as:
6,7-Dimethyl-1H-pteridine-2,4-dione: This compound has methyl groups instead of phenyl groups, resulting in different chemical reactivity and biological activity.
Pteridine-2,4-dione: The parent compound without any substituents at the 6 and 7 positions, which serves as a basic scaffold for further functionalization.
The presence of phenyl groups in this compound makes it unique, providing enhanced stability and specific interactions in various applications.
Properties
IUPAC Name |
6,7-diphenyl-1H-pteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOULKEOXQNZISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=O)NC3=O)N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419978 | |
Record name | AC1NTFCY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14892-98-9 | |
Record name | 6,7-Diphenyllumazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14892-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1NTFCY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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